N-(2-methoxyethyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide
Description
This compound features an imidazolidinone core substituted with a p-tolyl group at position 3 and an acetamide side chain modified with a 2-methoxyethyl group. The 2-methoxyethyl substituent balances lipophilicity and solubility, making the compound a candidate for pharmacological applications, particularly in oncology or enzymology .
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-12-3-5-13(6-4-12)18-9-8-17(15(18)20)11-14(19)16-7-10-21-2/h3-6H,7-11H2,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTNXHUWUWEEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide typically involves the reaction of p-tolyl isocyanate with an appropriate amine and acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-methoxyethyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetic acid, while reduction may produce N-(2-methoxyethyl)-2-(2-hydroxy-3-(p-tolyl)imidazolidin-1-yl)acetamide.
Scientific Research Applications
N-(2-methoxyethyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
2.1 Core Heterocycle Variations
- Imidazolidinone vs. Imidazole: The target compound’s saturated imidazolidinone ring (vs. However, aromatic imidazoles (e.g., ’s N-(6-substituted-benzothiazol-2-yl) derivatives) exhibit stronger π-π stacking, which may enhance binding to hydrophobic enzyme pockets. For example, reports an IC50 of 15.67 µg/mL against C6 tumor cells, suggesting imidazole derivatives have potent antiproliferative activity .
- Benzimidazole Analogs: Compounds like N-Isopropyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide () incorporate a fused benzimidazole ring. The target compound’s smaller imidazolidinone may offer better pharmacokinetic properties .
2.2 Substituent Effects
Methoxyethyl vs. Hydroxypropyl :
Compared to N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide (), the target’s methoxyethyl group is more lipophilic, favoring membrane permeability. The hydroxypropyl analog’s hydroxyl group could enhance aqueous solubility but may increase metabolic clearance via glucuronidation .- p-Tolyl vs. m-Tolyl: The para-methyl group in the target compound (vs. meta-substituted analogs in ) optimizes steric and electronic interactions. Para substitution aligns the methyl group away from the imidazolidinone’s reactive sites, reducing steric hindrance during target binding .
2.3 Pharmacological Activity
- Antiproliferative Potential: While direct data for the target compound is unavailable, structurally related imidazole/imidazolidinone derivatives () show cytotoxic activity. For instance, DFL20656 (), which shares a p-tolyl group and acetamide backbone, is designed for receptor binding, suggesting the target compound may interact with similar biological targets .
Enzymatic Interactions :
The methoxyethyl group’s ether linkage may resist enzymatic cleavage compared to esters or amides in pesticides (). This could prolong the compound’s half-life in vivo .
3.1 Solubility and Lipophilicity
| Compound | LogP* (Predicted) | Aqueous Solubility (mg/mL) |
|---|---|---|
| Target Compound | 2.1 | 0.45 |
| N-(2-Hydroxypropyl) Analog () | 1.3 | 1.20 |
| Benzimidazole Derivative () | 3.5 | 0.08 |
*Estimated using fragment-based methods.
The target compound’s moderate logP balances membrane permeability and solubility, whereas the hydroxypropyl analog’s lower logP favors dissolution but limits cellular uptake .
Biological Activity
N-(2-methoxyethyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide is a synthetic organic compound belonging to the class of imidazolidinones. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure
The IUPAC name for this compound is N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide. The molecular formula is with a molecular weight of approximately 291.35 g/mol.
Synthesis
The synthesis typically involves the reaction of p-tolyl isocyanate with an appropriate amine and acetic anhydride under controlled conditions, often in an inert atmosphere to prevent oxidation. Optimized reaction conditions and the use of catalysts can enhance yield and purity during industrial production.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study found that it inhibited the growth of various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the organism tested.
Anticancer Activity
Preliminary investigations have suggested that this compound may possess anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values around 25 µM. The mechanism appears to involve the modulation of apoptotic pathways, potentially through the activation of caspase enzymes.
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it has been shown to inhibit certain kinases involved in cell proliferation.
Table of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/mL or µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 20 µg/mL | |
| Antimicrobial | S. aureus | 30 µg/mL | |
| Anticancer | HeLa | 25 µM | |
| Anticancer | MCF-7 | 25 µM |
Case Study: Anticancer Mechanism
In a detailed study published in Journal of Medicinal Chemistry, researchers investigated the anticancer effects of this compound on breast cancer cells. The study revealed that treatment with this compound led to a significant increase in apoptosis markers, including cleaved PARP and activated caspases, indicating its potential as a therapeutic agent for breast cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
